![molecular formula C12H12ClFO B1343525 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone CAS No. 898751-64-9](/img/structure/B1343525.png)
2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone
Overview
Description
2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone is a versatile chemical compound with the molecular formula C₁₂H₁₂ClFO and a molecular weight of 226.67 g/mol . This compound is characterized by the presence of a cyclopropyl ketone group attached to a 3-chloro-5-fluorophenyl ethyl moiety, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with cyclopropyl methyl ketone under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-fluorophenyl)ethyl cyclopropyl ketone
- 2-(3-Chloro-5-bromophenyl)ethyl cyclopropyl ketone
- 2-(3-Chloro-5-methylphenyl)ethyl cyclopropyl ketone
Uniqueness
2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules . This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds .
Biological Activity
2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone (CAS No. 898751-64-9) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound features a cyclopropyl ketone moiety with a chloro and fluorine substituent on the phenyl ring. Its molecular formula is C12H12ClF, and it possesses distinct chemical properties that influence its biological interactions.
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms (chlorine and fluorine) can enhance its interaction with biological targets, potentially affecting various signaling pathways.
- Enzyme Inhibition : The compound is believed to inhibit certain enzymes involved in inflammatory responses, which may be linked to its ability to modulate cytokine production.
- Receptor Interaction : It may interact with receptors related to pain and inflammation, making it a candidate for further therapeutic exploration.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound can reduce the production of pro-inflammatory cytokines, potentially through inhibition of Toll-like receptor (TLR) signaling pathways.
- Antimicrobial Properties : Some research indicates that similar compounds within its class exhibit antimicrobial activity, suggesting potential applications in treating infections .
- Cytotoxicity : Studies have shown varying degrees of cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(3-Chloro-4-fluorophenyl)ethyl cyclopropyl ketone | Similar halogen substitutions | Inhibits TLR4-mediated cytokine production |
2-(3-Chloro-5-bromophenyl)ethyl cyclopropyl ketone | Bromine instead of fluorine | Varies in potency against specific targets |
2-(3-Chloro-5-methylphenyl)ethyl cyclopropyl ketone | Methyl substitution | Different pharmacological profile |
Case Studies and Research Findings
- Study on Cytokine Modulation : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
- Anticancer Activity Assessment : In another research project, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Pharmacokinetics Research : Investigations into the pharmacokinetic properties revealed moderate absorption and bioavailability, indicating that further optimization could enhance its therapeutic efficacy .
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-10-5-8(6-11(14)7-10)1-4-12(15)9-2-3-9/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMINXQCTGGKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC(=CC(=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644982 | |
Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-64-9 | |
Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopropyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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